molecular formula C8H7F2NO B1596590 N-(3,4-Difluorophenyl)acetamide CAS No. 458-11-7

N-(3,4-Difluorophenyl)acetamide

Cat. No. B1596590
CAS RN: 458-11-7
M. Wt: 171.14 g/mol
InChI Key: PSXXZHPJADTUNB-UHFFFAOYSA-N
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Description

N-(3,4-Difluorophenyl)acetamide (DFPA) is a chemical compound that is used in a variety of scientific applications. It is a colorless, odorless, and non-volatile crystalline solid that is soluble in water. DFPA is a structural analog of the widely used N-phenylacetamide (NPA) and has been used in a variety of research applications, including protein structure-function studies and drug design.

Safety And Hazards

The compound is considered hazardous and suspected of causing cancer. Proper precautions should be taken during handling .

  • Future Directions

    • Investigating its interactions with biological targets and understanding its mode of action would be valuable for drug development .
  • properties

    IUPAC Name

    N-(3,4-difluorophenyl)acetamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H7F2NO/c1-5(12)11-6-2-3-7(9)8(10)4-6/h2-4H,1H3,(H,11,12)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PSXXZHPJADTUNB-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(=O)NC1=CC(=C(C=C1)F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H7F2NO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30278856
    Record name N-(3,4-Difluorophenyl)acetamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30278856
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    171.14 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-(3,4-Difluorophenyl)acetamide

    CAS RN

    458-11-7
    Record name N-(3,4-Difluorophenyl)acetamide
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=458-11-7
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 458-11-7
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10347
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    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name N-(3,4-Difluorophenyl)acetamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30278856
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Acetamide, N-(3,4-difluorophenyl)
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.787
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Synthesis routes and methods I

    Procedure details

    To 3,4-difluoroaniline (28.2 g) was added acetic anhydride (30 ml) slowly. After allowed to stand for 30 minutes, the reaction mixture was poured into ice water (100 ml). The resulting precipitate was collected by filtration and washed with water sufficiently to give the title compound (34.7 g) as colorless needles, mp 127°-127.5° C.
    Quantity
    28.2 g
    Type
    reactant
    Reaction Step One
    Quantity
    30 mL
    Type
    reactant
    Reaction Step One
    [Compound]
    Name
    ice water
    Quantity
    100 mL
    Type
    solvent
    Reaction Step Two

    Synthesis routes and methods II

    Procedure details

    A mixture of 3,4-difluoroaniline (50 ml; 0.5 mole) and triethylamine (70 ml; 0.5 mol) in dichloromethane (1.51) is cooled down using an ice bath. Acetic anhydride (71.5 ml; 0.75 mol) is added dropwise and the reaction mixture is then agitated for 1 hour at ambient temperatue. The mixture obtained is then washed successively with water, a 10% solution of sodium bicarbonate and saturated salt water. The organic fraction is dried over sodium sulphate and concentrated under reduced pressure. The residue is suspended in pentane, filtered and dried under reduced pressure in order to produce the product in the title (78 g; 91% yield) in the form of a whitish solid (M.p. 126–127.5° C.).
    Quantity
    50 mL
    Type
    reactant
    Reaction Step One
    Quantity
    70 mL
    Type
    reactant
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step One
    Quantity
    71.5 mL
    Type
    reactant
    Reaction Step Two
    Name
    Yield
    91%

    Synthesis routes and methods III

    Procedure details

    1 Acetyl chloride (82.61 mL, 774.50 mmol) was added slowly to a solution of 3,4-Difluoro-phenylamine (100 g, 774.50 mmol) in pyridine (250 mL) in ice bath. The mixture was stirred at 0° C. for 45 min then was kept at room temperature for 3 hrs. Solvent was removed under reduced pressure. The residue was crystallized in acetone/water to give a solid. 1H NMR (300 MHz, CDCl3): δ 7.86 (br, 1H), 7.62-7.55 (m, 1H), 7.07 (m, 2H), 2.16 (s, 3H).
    Quantity
    82.61 mL
    Type
    reactant
    Reaction Step One
    Quantity
    100 g
    Type
    reactant
    Reaction Step One
    Quantity
    250 mL
    Type
    solvent
    Reaction Step One

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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